molecular formula C6H7NOS B15296992 5-Ethylisothiazole-4-carbaldehyde

5-Ethylisothiazole-4-carbaldehyde

Cat. No.: B15296992
M. Wt: 141.19 g/mol
InChI Key: SYUNPUUVGRGFGW-UHFFFAOYSA-N
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Description

5-Ethylisothiazole-4-carbaldehyde is a heterocyclic organic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms. This compound is part of the isothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisothiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isothiocyanate with a suitable aldehyde in the presence of a base, followed by cyclization to form the isothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods may include the use of microwave irradiation techniques to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylisothiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Ethylisothiazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylisothiazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .

Comparison with Similar Compounds

  • 5-Methylisothiazole-4-carbaldehyde
  • 5-Propylisothiazole-4-carbaldehyde
  • 5-Phenylisothiazole-4-carbaldehyde

Comparison: 5-Ethylisothiazole-4-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to other isothiazole derivatives. The ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

5-ethyl-1,2-thiazole-4-carbaldehyde

InChI

InChI=1S/C6H7NOS/c1-2-6-5(4-8)3-7-9-6/h3-4H,2H2,1H3

InChI Key

SYUNPUUVGRGFGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NS1)C=O

Origin of Product

United States

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